molecular formula C11H8Cl2F3N5O B5594857 6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B5594857
M. Wt: 354.11 g/mol
InChI Key: ZQJXMWVQAVGRHX-UHFFFAOYSA-N
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Description

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with 2-(2-chloro-1,1,2-trifluoroethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various triazine derivatives with altered electronic properties.

Scientific Research Applications

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal RNA. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-diamino-1,3,5-triazine: A precursor in the synthesis of the target compound.

    2-(2-chloro-1,1,2-trifluoroethoxy)aniline: Another precursor used in the synthesis.

    6-chloro-2-nitrobenzonitrile: A related compound with similar structural features.

Uniqueness

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the presence of both chlorine and trifluoroethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-chloro-2-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2F3N5O/c12-7(14)11(15,16)22-6-4-2-1-3-5(6)18-10-20-8(13)19-9(17)21-10/h1-4,7H,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJXMWVQAVGRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)Cl)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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